Magnesium diiodide

Descripción

Propiedades

Fórmula molecular |

I2Mg |

|---|---|

Peso molecular |

278.114 g/mol |

Nombre IUPAC |

magnesium;diiodide |

InChI |

InChI=1S/2HI.Mg/h2*1H;/q;;+2/p-2 |

Clave InChI |

BLQJIBCZHWBKSL-UHFFFAOYSA-L |

SMILES canónico |

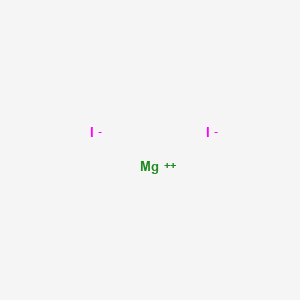

[Mg+2].[I-].[I-] |

Origen del producto |

United States |

Foundational & Exploratory

In-Depth Technical Guide to the Synthesis and Properties of Magnesium Diiodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and applications of magnesium diiodide (MgI₂). The information is curated to support research and development activities, with a focus on detailed experimental protocols and structured data presentation.

Properties of this compound

This compound is an ionic compound with the chemical formula MgI₂. It is a white, odorless, crystalline solid that is highly soluble in water and other polar solvents. It typically exists in its anhydrous form or as various hydrates, most commonly the hexahydrate (MgI₂·6H₂O) and octahydrate (MgI₂·8H₂O).[1][2]

Physical and Chemical Properties

Key physical and chemical properties of anhydrous this compound and its common hydrates are summarized in the table below. Anhydrous MgI₂ is stable when heated under a hydrogen atmosphere but will decompose in the air at normal temperatures, turning brown due to the release of elemental iodine.[1][2][3][4] When heated in air, it fully decomposes to magnesium oxide.[1]

| Property | Anhydrous MgI₂ | Hexahydrate (MgI₂·6H₂O) | Octahydrate (MgI₂·8H₂O) |

| Molar Mass | 278.11 g/mol [1] | 386.20 g/mol [1] | 422.24 g/mol [1] |

| Appearance | White crystalline solid[1] | Monoclinic crystals[1] | Orthorhombic crystals[1] |

| Density | 4.43 g/cm³ (at 25 °C)[1] | 2.353 g/cm³[1] | 2.098 g/cm³[1] |

| Melting Point | 637 °C (1179 °F; 910 K) (decomposes)[1] | - | 41 °C (decomposes)[1] |

| Crystal Structure | Hexagonal[1] | Monoclinic[1] | Orthorhombic[1] |

Solubility Data

This compound exhibits high solubility in water and is also soluble in several organic solvents.

| Solvent | Solubility ( g/100 cm³) |

| Water | 54.7 (0 °C, anhydrous)[1] |

| 148 (18 °C, anhydrous)[1] | |

| 81 (20 °C, octahydrate)[1] | |

| Ether | Soluble[1] |

| Alcohol | Soluble[1][4] |

| Ammonia | Soluble[1] |

Crystal Structure Data

The anhydrous form of this compound crystallizes in a hexagonal lattice.

| Parameter | Value |

| Crystal System | Hexagonal[1] |

| Space Group | P-3m1[1] |

Thermodynamic Properties

| Property | Value |

| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | -364 kJ/mol[1] |

| Standard Molar Entropy (S⦵₂₉₈) | 134 J/(mol·K)[1] |

| Heat Capacity (C) | 74 J/(mol·K)[1] |

Synthesis of this compound

This compound can be synthesized through several methods. The most common laboratory preparations involve the direct reaction of the elements or the neutralization of a magnesium base with hydroiodic acid.

Method 1: Direct Synthesis from Elements (Anhydrous Etherate)

Anhydrous this compound can be prepared by the direct reaction of magnesium metal with elemental iodine in an anhydrous solvent, such as diethyl ether.[1] This method yields the magnesium iodide etherate, which can be used in moisture-sensitive applications. The reaction must be conducted under a strictly anhydrous and inert atmosphere (e.g., nitrogen or argon) to prevent the formation of magnesium oxide and hydrolysis.[1]

This protocol is adapted from a detailed laboratory procedure for preparing magnesium iodide under ether.[5]

Materials:

-

Magnesium turnings

-

Iodine (I₂)

-

Anhydrous diethyl ether (previously dried over sodium)[6]

-

Dry nitrogen or argon gas

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Heating mantle

-

Inert gas supply (nitrogen or argon)

Procedure:

-

Preparation of Apparatus: Assemble the three-necked flask with the reflux condenser and dropping funnel. Flame-dry the entire apparatus under a stream of dry nitrogen or argon to remove any adsorbed moisture. Allow the system to cool to room temperature under the inert atmosphere.

-

Reaction Setup: Place magnesium turnings into the reaction flask. Add enough anhydrous diethyl ether to cover the magnesium.

-

Addition of Iodine: Dissolve 30 g of iodine in 100 mL of anhydrous diethyl ether and place this solution into the dropping funnel.

-

Reaction Initiation: Slowly add the iodine-ether solution dropwise to the stirring magnesium suspension in the flask. The rate of addition should be controlled to maintain a gentle reflux of the ether. The reaction is exothermic.

-

Reaction Completion: After all the iodine solution has been added, continue to reflux the mixture with gentle heating. The reaction is complete when the brown color of the iodine disappears, and the solution becomes colorless. This may take approximately six hours.

-

Isolation: The product, a magnesium iodide-ether complex, often separates as a heavy, oily layer or may crystallize upon cooling.[6] The supernatant can be decanted, and the product can be used directly as a solution or isolated by carefully removing the solvent under vacuum.

References

- 1. Magnesium iodide - Wikipedia [en.wikipedia.org]

- 2. collegedunia.com [collegedunia.com]

- 3. Magnesium Iodide Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]

- 4. byjus.com [byjus.com]

- 5. US3440006A - Method of preparing anhydrous magnesium chloride,bromide,and iodide - Google Patents [patents.google.com]

- 6. shareok.org [shareok.org]

An In-Depth Technical Guide to the Crystal Structure and Space Group of Magnesium Diiodide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium diiodide (MgI₂), an inorganic salt with significant applications in organic synthesis, presents a fascinating case study in solid-state chemistry. This technical guide provides a comprehensive overview of the crystal structure and space group of anhydrous this compound. Through a synthesis of crystallographic data, this document outlines the precise atomic arrangement, bonding characteristics, and symmetry elements that define its solid-state architecture. Detailed experimental methodologies for the synthesis of single crystals and their analysis by X-ray diffraction are presented, offering a reproducible framework for further research. All quantitative data is summarized in structured tables for clarity and comparative analysis.

Introduction

This compound is a chemical compound that exists as a white crystalline solid.[1] It is an ionic compound formed from the transfer of electrons between magnesium and iodine atoms.[1] In its anhydrous form, MgI₂ adopts a layered crystal structure with a high degree of symmetry. Understanding the intricacies of this crystal structure is paramount for predicting its physical and chemical properties, which in turn influences its application in various fields, including as a catalyst in organic reactions. This guide delves into the crystallographic details of anhydrous this compound, providing a foundational resource for researchers.

Crystal Structure of Anhydrous this compound

Anhydrous this compound crystallizes in a hexagonal system and is isostructural with cadmium iodide (CdI₂), adopting the C6 or 2H structure type.[2][3][4] This structure is characterized by a layered arrangement of ions. The iodide anions (I⁻) form a hexagonal close-packed (hcp) lattice, and the magnesium cations (Mg²⁺) occupy half of the octahedral holes between alternating layers of the iodide anions.[1][2]

Each magnesium ion is octahedrally coordinated to six iodide ions, forming MgI₆ octahedra.[1][5] These octahedra share edges with six neighboring octahedra within the same layer, creating a two-dimensional sheet.[2] These layers are then stacked along the c-axis and are held together by weak van der Waals forces between the iodide layers.[2]

Crystallographic Data

The crystallographic parameters of anhydrous this compound have been determined with high precision using single-crystal X-ray diffraction. The key data are summarized in the table below.

| Parameter | Value | Reference |

| Crystal System | Hexagonal | [6] |

| Space Group | P -3 m 1 | [2][3][7] |

| Space Group Number | 164 | [7][8] |

| Lattice Parameters | ||

| a | 4.1537(7) Å | [2][7] |

| b | 4.1537(7) Å | [7] |

| c | 6.862(2) Å | [2][7] |

| α, β | 90° | [7] |

| γ | 120° | [7] |

| Unit Cell Volume (V) | 102.53(4) ų | [2] |

| Formula Units (Z) | 1 | [2][7] |

| Calculated Density | 4.43 g/cm³ | [9] |

Atomic Coordinates and Wyckoff Positions

The atoms within the unit cell occupy specific Wyckoff positions, which are defined by the symmetry of the space group.

| Atom | Wyckoff Site | Symmetry | Fractional Coordinates | Reference |

| Mg | 1a | 3m | (0, 0, 0) | [2][3] |

| I | 2d | m | (1/3, 2/3, z) | [2][3] |

| z ≈ 0.25 |

Bond Lengths and Angles

The coordination environment of the magnesium ion is a slightly distorted octahedron.

| Bond/Angle | Value | Reference |

| Mg-I Bond Length | 2.9183(5) Å | [2] |

| I-Mg-I Bond Angle | 90.739(17)° | [2] |

Experimental Protocols

The definitive determination of the crystal structure of this compound was achieved through single-crystal X-ray diffraction. The following sections outline the methodologies for crystal synthesis and diffraction analysis.

Synthesis of Anhydrous this compound Single Crystals

The growth of high-quality single crystals of anhydrous MgI₂ is crucial for accurate structural analysis. A common method involves the direct reaction of the elements.

Materials:

-

Magnesium powder (200 mesh)

-

Iodine crystals

-

Distilled water (as a catalyst)

Procedure:

-

In a crucible, a stoichiometric mixture of magnesium powder and iodine crystals is prepared. A 2:3 ratio of iodine to magnesium is often used.

-

The iodine crystals are crushed to a fine powder to ensure intimate contact with the magnesium.

-

A small divot is made in the center of the magnesium powder, and the iodine powder is added to this divot.

-

The reaction is initiated by the addition of a single drop of distilled water to the center of the mixture. This is a highly exothermic synthesis reaction.

-

The resulting product is magnesium iodide (MgI₂). For single crystal growth, the crude product can be purified by sublimation.

An alternative method for preparing anhydrous metal halides involves the reaction of the metal oxide with the corresponding ammonium (B1175870) halide at high temperatures, followed by slow cooling of the melt to promote crystal growth.

Single-Crystal X-ray Diffraction

Instrumentation:

-

A four-circle diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.

Data Collection:

-

A suitable single crystal of MgI₂ is selected and mounted on the goniometer head.

-

The crystal is cooled to a low temperature (e.g., 150 K) to reduce thermal vibrations of the atoms.

-

The unit cell parameters are determined by indexing a set of reflections.

-

Intensity data is collected over a range of 2θ angles using an appropriate scan mode (e.g., ω-scans).

Structure Solution and Refinement:

-

The collected intensity data is corrected for Lorentz and polarization effects. An absorption correction is also applied.

-

The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms.

-

The structural model is refined by least-squares methods against the experimental data. This involves refining atomic coordinates, displacement parameters, and other relevant parameters to minimize the difference between the observed and calculated structure factors.

-

The final refined structure is validated using various crystallographic metrics.

Visualization of the Crystal Structure

The layered structure of this compound can be visualized to better understand the spatial arrangement of the atoms and the coordination environment.

Caption: A diagram illustrating the hierarchical relationship in the MgI₂ crystal structure.

Conclusion

The crystal structure of anhydrous this compound is a well-defined layered hexagonal system belonging to the P -3 m 1 space group. Its structure, isomorphous with that of cadmium iodide, is characterized by hexagonally close-packed iodide layers with magnesium ions occupying octahedral sites. The precise determination of its crystallographic parameters through single-crystal X-ray diffraction provides a solid foundation for understanding its material properties. The detailed experimental protocols provided in this guide offer a clear pathway for the synthesis and characterization of this important inorganic compound, facilitating further research and application development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. cpfs.mpg.de [cpfs.mpg.de]

- 5. rsc.org [rsc.org]

- 6. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scholarsmine.mst.edu [scholarsmine.mst.edu]

- 8. Recommended X-ray single-crystal structure refinement and Rietveld refinement procedure for tremolite - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

A Comprehensive Technical Guide to the Solubility of Magnesium Diiodide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of magnesium diiodide (MgI₂) in various organic solvents, a critical parameter for its application in chemical synthesis and pharmaceutical development. This compound serves as a key reagent and catalyst in numerous organic transformations, most notably in the preparation of Grignard reagents and as a Lewis acid.[1] Understanding its solubility characteristics is paramount for optimizing reaction conditions, improving yields, and ensuring process scalability. This document consolidates quantitative solubility data, details experimental methodologies, and visualizes key chemical equilibria and workflows.

Quantitative Solubility Data

The solubility of this compound is highly dependent on the nature of the organic solvent and the temperature. The following table summarizes available quantitative data to facilitate solvent selection and experimental design.

| Solvent | Temperature (°C) | Solubility (g / 100 g of solvent) | Molar Concentration (M) |

| Acetic Acid | 20 | 0.26[2] | |

| 40 | 0.88[2] | ||

| 60 | 2.25[2] | ||

| 80 | 8.8[2] | ||

| 100 | 26.7[2] | ||

| Acetone | 0 | 2.25[2] | |

| 20 | 2.8[2] | ||

| 40 | 3.4[2] | ||

| 60 | 4.7[2] | ||

| Diethyl Ether | 5.4 | 1.47[2] | |

| 11.8 | 2.49[2] | ||

| 20.4 | 8.17[2] | ||

| 22.2 | 12.71[2] | ||

| Not Specified | ~0.2 (anhydrous) | ||

| 44 | 2.8 (phase crystallizes at ~30°C) | ||

| Ethanol | 0 | 12.4[2] | |

| 20 | 20.1[2] | ||

| 40 | 28.7[2] | ||

| 60 | 38.3[2] | ||

| Methanol | 0 | 41.5[2] | |

| 20 | 45.1[2] | ||

| 40 | 48.6[2] | ||

| 60 | 52.2[2] | ||

| Tetrahydrofuran (THF) | Not Specified | Readily Soluble | 1.7 |

| Ammonia (liquid) | 0 | 0.16[2] |

Note: The solubility of MgI₂ in diethyl ether is strongly influenced by the presence of water; the highest concentration achievable in strictly anhydrous diethyl ether is approximately 0.2 M.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for reproducible experimental results. The methodologies cited in the literature often involve the preparation of saturated solutions and subsequent quantitative analysis.

2.1 Preparation of Saturated Solution A standard method involves adding an excess of anhydrous this compound to the desired organic solvent in a sealed vessel. The mixture is then agitated at a constant temperature for a sufficient period to ensure equilibrium is reached. The undissolved solid is subsequently removed by filtration or centrifugation to yield a clear, saturated solution. Given that MgI₂ is hygroscopic, all operations should be conducted under an inert and anhydrous atmosphere (e.g., using a glovebox or Schlenk line).[3]

2.2 Quantitative Analysis: Titration A prevalent method for determining the concentration of the dissolved this compound is through iodide analysis via titration.

-

Principle: The concentration of iodide ions (I⁻) in a known volume of the saturated solution is determined by titration with a standardized silver nitrate (B79036) (AgNO₃) solution. The reaction proceeds as follows: Ag⁺(aq) + I⁻(aq) → AgI(s)

-

Procedure:

-

A precise aliquot of the clear, saturated MgI₂ solution is taken.

-

The solvent may be evaporated or the sample may be diluted with water to facilitate the titration.

-

The solution is titrated with a standard solution of silver nitrate (e.g., 0.10 M AgNO₃).

-

An appropriate indicator, such as potassium chromate, or potentiometric endpoint detection is used to determine the equivalence point.

-

The concentration of MgI₂ is then calculated based on the stoichiometry of the reaction.

-

Role in Organic Synthesis: Grignard Reagents and Chemical Equilibria

This compound is intrinsically linked to the chemistry of Grignard reagents (RMgI), which are cornerstones of organic synthesis for forming carbon-carbon bonds.[4] MgI₂ is a key component of the Schlenk equilibrium, which governs the composition of Grignard solutions.

3.1 The Schlenk Equilibrium In ethereal solvents like diethyl ether or THF, Grignard reagents are not simply monomeric RMgI species. They exist in a dynamic equilibrium with dialkylmagnesium (R₂Mg) and this compound (MgI₂).[5][6] This equilibrium influences the reactivity and stability of the Grignard reagent.

Caption: The Schlenk Equilibrium for Grignard Reagents.

3.2 Experimental Workflow: Grignard Reagent Formation The synthesis of a Grignard reagent requires the reaction of an organic halide with magnesium metal in an anhydrous ether solvent.[5] Iodine (I₂) is often used as an activating agent, which reacts with magnesium to form MgI₂ in situ. This process cleans the magnesium surface, facilitating the primary reaction.[4][7]

Caption: Workflow for Grignard Reagent (RMgI) Synthesis.

Solvation Chemistry in Ethereal Solvents

The structure of the this compound complex in solution is highly dependent on the solvating properties of the ether. This structural variance can impact reactivity.

-

In Diethyl Ether: Structural studies have shown that in diethyl ether, this compound predominantly exists as a dimeric structure. In this complex, each magnesium atom is likely coordinated to three iodine atoms and three diethyl ether molecules, resulting in an octahedral arrangement.

-

In Tetrahydrofuran (THF): Due to the stronger solvating properties and higher dielectric constant of THF compared to diethyl ether, MgI₂ tends to dissociate. The predominant species in THF is the solvated cation [MgI(THF)ₙ]⁺, alongside the [I]⁻ anion, with a tetrahedral arrangement around the magnesium in the complex.

References

An In-depth Technical Guide to Anhydrous Magnesium Diiodide and its Hydrated Forms for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of anhydrous magnesium diiodide (MgI₂) and its common hydrated forms, focusing on their chemical and physical properties, synthesis methodologies, and applications, particularly within the realms of organic synthesis and drug development. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the pharmaceutical industry by presenting detailed information in a structured and accessible format.

Comparative Physicochemical Properties

The distinct forms of this compound exhibit varied physical and chemical characteristics. A summary of their key quantitative properties is presented in Table 1 for easy comparison. Anhydrous this compound is a white crystalline solid, while its hydrated counterparts, the hexahydrate and octahydrate, also present as crystalline solids.[1][2][3][4][5] All forms are odorless.[2]

A notable characteristic of this compound is its hygroscopic nature, readily absorbing moisture from the air.[5] This property necessitates careful storage and handling, especially for the anhydrous form, to prevent unintended hydration. When exposed to air, this compound can decompose and turn brown due to the release of elemental iodine.[6]

Table 1: Physicochemical Properties of Anhydrous and Hydrated this compound

| Property | Anhydrous this compound (MgI₂) | This compound Hexahydrate (MgI₂·6H₂O) | This compound Octahydrate (MgI₂·8H₂O) |

| Molar Mass | 278.11 g/mol [1][5] | 386.20 g/mol [1][2] | 422.24 g/mol [3][7] |

| Appearance | White crystalline solid[1] | White crystalline solid[4] | White crystalline solid[8] |

| Density | 4.43 g/cm³[1][5] | 2.353 g/cm³[1] | 2.098 g/cm³[1][3] |

| Melting Point | 637 °C (decomposes)[1] | Decomposes | 41 °C (decomposes)[4][8] |

| Solubility in Water | 148 g/100 mL at 18 °C[5] | Soluble | 81 g/100 mL at 20 °C[1] |

| Crystal Structure | Hexagonal[1] | Monoclinic[2] | Orthorhombic[2][8] |

Experimental Protocols: Synthesis of this compound Forms

The synthesis of this compound can be tailored to yield either the anhydrous or a specific hydrated form. Below are detailed methodologies for their preparation.

Synthesis of Anhydrous this compound

The preparation of anhydrous this compound requires stringent anhydrous conditions to prevent the formation of hydrates.[6] The most common method involves the direct reaction of magnesium metal with elemental iodine in an anhydrous ether solvent.[6]

Protocol:

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet is assembled. All glassware must be scrupulously dried.

-

Reactant Preparation: Magnesium turnings are placed in the flask. In a separate flask, elemental iodine is dissolved in anhydrous diethyl ether.

-

Reaction: The iodine solution is added dropwise to the stirred suspension of magnesium in diethyl ether under an inert atmosphere. The reaction is exothermic and may require cooling to control the rate.

-

Reaction Completion and Isolation: After the addition is complete, the mixture is typically refluxed until the color of iodine disappears, indicating the completion of the reaction. The resulting solution of this compound etherate is then used directly, or the ether is removed under vacuum to yield the anhydrous solid.

-

Purification: The anhydrous this compound can be purified by sublimation.[9]

Experimental Workflow for Anhydrous this compound Synthesis

Synthesis of Hydrated this compound (Hexahydrate and Octahydrate)

Hydrated forms of this compound are typically prepared by reacting a magnesium base with hydroiodic acid in an aqueous solution.[6] The specific hydrate (B1144303) obtained can be controlled by the crystallization temperature.

Protocol:

-

Reaction: Magnesium oxide (MgO), magnesium hydroxide (B78521) (Mg(OH)₂), or magnesium carbonate (MgCO₃) is slowly added to a stirred solution of hydroiodic acid (HI). The reaction is exothermic and should be performed with cooling. The addition is continued until the reaction is complete (e.g., cessation of gas evolution for MgCO₃).

-

Crystallization: The resulting solution is filtered to remove any unreacted solids. The filtrate is then concentrated by gentle heating.

-

Isolation and Drying: The crystals are collected by filtration, washed with a small amount of cold water, and then dried in a desiccator.[9]

Applications in Organic Synthesis: The Baylis-Hillman Reaction

This compound is a versatile Lewis acid catalyst in organic synthesis.[10] One of its notable applications is in accelerating the Baylis-Hillman reaction.[10] This reaction forms a C-C bond between an activated alkene and an electrophile, typically an aldehyde, catalyzed by a nucleophile.

The role of MgI₂ as a Lewis acid is to activate the aldehyde by coordinating to the carbonyl oxygen. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the enolate intermediate formed in the reaction.

Generalized Mechanism of the MgI₂-Catalyzed Baylis-Hillman Reaction

Analytical Methodologies

The purity and identity of this compound and its hydrates can be assessed using various analytical techniques.

-

Titration: A common method to determine the purity of magnesium salts involves complexometric titration with EDTA (ethylenediaminetetraacetic acid). The magnesium ion concentration can be quantified, and from this, the purity of the this compound sample can be calculated.

-

Spectroscopy:

-

Infrared (IR) and Raman Spectroscopy: These techniques are particularly useful for characterizing the hydrated forms by identifying the vibrational modes of the water molecules within the crystal lattice.

-

X-ray Diffraction (XRD): XRD is essential for confirming the crystal structure of the different forms (hexagonal for anhydrous, monoclinic for hexahydrate, and orthorhombic for octahydrate).[1][2]

-

Conclusion

Anhydrous this compound and its hydrated forms are important inorganic compounds with distinct properties and applications. The choice between the anhydrous and hydrated forms depends on the specific requirements of the application, particularly the need for anhydrous conditions in many organic reactions. A thorough understanding of their synthesis, handling, and characterization is crucial for their effective use in research and development, especially in the field of drug discovery where it serves as a valuable catalyst.

References

- 1. Page loading... [guidechem.com]

- 2. gauthmath.com [gauthmath.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. brainly.com [brainly.com]

- 5. webqc.org [webqc.org]

- 6. Magnesium iodide - Wikipedia [en.wikipedia.org]

- 7. Baylis-Hillman Reaction [organic-chemistry.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. MgI2-accelerated enantioselective Morita-Baylis-Hillman reactions of cyclopentenone utilizing a chiral DMAP catalyst [organic-chemistry.org]

The Lewis Acidity of Magnesium Diiodide: A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the Lewis acidity of magnesium diiodide (MgI₂). While recognized as a mild and effective Lewis acid catalyst in various organic transformations, a quantitative assessment of its Lewis acidity has remained elusive in the literature. This document explores the theoretical underpinnings of MgI₂'s Lewis acidity, drawing comparisons with other magnesium halides. It details its application in key synthetic methodologies, including the demethylation of aryl ethers and the Baylis-Hillman reaction, providing in-depth experimental protocols for these procedures. Furthermore, this guide outlines the standard experimental method for quantifying Lewis acidity, the Gutmann-Beckett method, to encourage further investigation into the precise Lewis acidity of this compound. The information presented herein is intended to be a valuable resource for researchers, scientists, and drug development professionals seeking to leverage the catalytic potential of this versatile reagent.

Introduction to Lewis Acidity and Magnesium Halides

A Lewis acid is a chemical species that contains an empty orbital which is capable of accepting an electron pair from a Lewis base to form a Lewis adduct. This fundamental concept is central to a vast array of chemical reactions, particularly in the realm of catalysis. Magnesium halides (MgX₂, where X = F, Cl, Br, I) are a class of compounds that exhibit Lewis acidic properties due to the electron-deficient nature of the magnesium(II) ion. The Mg²⁺ ion possesses a high charge density and available orbitals, enabling it to act as an electron pair acceptor.

The nature of the halide anion significantly influences the overall Lewis acidity of the magnesium center. Electronegativity and ionic radius of the halide play crucial roles in modulating the electron-donating capacity towards the magnesium ion, thereby affecting its ability to interact with Lewis bases. While magnesium chloride (MgCl₂) and magnesium bromide (MgBr₂) have been more extensively studied, this compound (MgI₂) presents unique characteristics owing to the large, polarizable iodide anion. This guide focuses specifically on the Lewis acidity of this compound, aiming to provide a thorough understanding of its theoretical basis, practical applications, and the methodologies for its quantitative characterization.

Theoretical Framework of this compound's Lewis Acidity

Electronic Structure

The Lewis acidity of this compound originates from the electronic structure of the magnesium cation. Magnesium, an alkaline earth metal, readily loses its two valence electrons to form a stable Mg²⁺ ion with a noble gas configuration. In MgI₂, the magnesium ion is coordinated to two iodide ions. The Mg²⁺ ion has empty valence orbitals, which can accommodate electron pairs from Lewis bases. The large ionic radius and high polarizability of the iodide anions can influence the effective nuclear charge of the magnesium center, thereby modulating its Lewis acidity.

Hard and Soft Acids and Bases (HSAB) Theory

The Hard and Soft Acids and Bases (HSAB) theory provides a framework for understanding the reactivity of Lewis acids and bases. According to this theory, hard acids prefer to coordinate with hard bases, and soft acids with soft bases. The Mg²⁺ cation is considered a hard Lewis acid due to its small size and high charge density. The iodide anion (I⁻), being large and highly polarizable, is a soft Lewis base. This combination of a hard acid and soft base in MgI₂ contributes to its unique reactivity profile. While the magnesium center will preferentially interact with hard Lewis bases (e.g., oxygen-containing functional groups), the overall compound can participate in reactions involving softer species due to the presence of the iodide ions.

Factors Influencing Lewis Acidity in Magnesium Halides

The Lewis acidity of magnesium halides (MgX₂) follows a trend that is influenced by the nature of the halide. The electronegativity of the halogen atom is a key determinant. As we move down the group from fluorine to iodine, the electronegativity decreases. A more electronegative halide will pull electron density away from the magnesium center to a greater extent, increasing its effective positive charge and thus its Lewis acidity. Therefore, the expected trend for the Lewis acidity of magnesium halides is:

MgF₂ > MgCl₂ > MgBr₂ > MgI₂

This trend suggests that this compound is the mildest Lewis acid among the magnesium halides. This "mildness" is often advantageous in organic synthesis, as it can lead to higher selectivity and tolerance of sensitive functional groups.

Quantification of Lewis Acidity

Several methods are employed to quantify the strength of Lewis acids. Two of the most common are the Gutmann-Beckett method, an experimental approach, and the calculation of Fluoride (B91410) Ion Affinity (FIA), a computational method.

The Gutmann-Beckett Method

The Gutmann-Beckett method is an empirical method used to assess the Lewis acidity of a substance. It involves the use of a probe molecule, typically triethylphosphine (B1216732) oxide (Et₃PO), which is a strong Lewis base. The oxygen atom of Et₃PO coordinates to the Lewis acid, causing a change in the electron density around the phosphorus atom. This change is observed as a downfield shift in the ³¹P NMR spectrum. The magnitude of this chemical shift change (Δδ) is proportional to the strength of the Lewis acid. The acceptor number (AN) is a numerical scale of Lewis acidity derived from these measurements.[1][2]

Fluoride Ion Affinity (FIA)

Fluoride Ion Affinity (FIA) is a computational method used to quantify the Lewis acidity of a species. It is defined as the negative of the enthalpy change for the gas-phase reaction of a Lewis acid with a fluoride ion. A higher FIA value indicates a stronger Lewis acid. This method is particularly useful for providing a theoretical basis for Lewis acidity trends.[3][4]

Quantitative Data for Magnesium Halides

| Lewis Acid | Method | Value | Reference |

| MgCl₂ | - | Considered a Lewis acid | [5][6] |

| MgBr₂ | - | Considered a weak Lewis acid | [7] |

The lack of specific quantitative data for MgI₂ highlights an area for future research. Based on the periodic trend of halide electronegativity, it is reasonable to infer that MgI₂ would have a lower Gutmann-Beckett number and a lower FIA value compared to MgCl₂ and MgBr₂, confirming its status as a mild Lewis acid.

Applications of this compound as a Lewis Acid Catalyst

Despite its mild Lewis acidity, this compound is a highly effective catalyst in several organic transformations, often exhibiting unique selectivity.

Demethylation of Aryl Ethers

This compound is particularly effective for the demethylation of aryl methyl ethers, a crucial reaction in the synthesis of natural products and pharmaceuticals.[8][9] The reaction often proceeds under solvent-free conditions, offering a green chemistry approach. The Lewis acidic magnesium center coordinates to the ether oxygen, facilitating the nucleophilic attack of the iodide ion on the methyl group.

Baylis-Hillman Reaction

The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene, typically catalyzed by a nucleophilic amine or phosphine. This compound has been shown to be an effective co-catalyst, accelerating the reaction and influencing its stereochemical outcome.[10][11] In this context, the Lewis acidic Mg²⁺ ion is believed to activate the aldehyde by coordinating to the carbonyl oxygen, making it more susceptible to nucleophilic attack.

Experimental Protocols

General Protocol for the Gutmann-Beckett Method

The following is a general procedure for determining the acceptor number of a Lewis acid.[1][12]

-

Preparation of the Probe Solution: Prepare a stock solution of triethylphosphine oxide (Et₃PO) in a dry, weakly Lewis acidic solvent (e.g., dichloromethane-d₂, CD₂Cl₂). A typical concentration is around 0.05 M.

-

Reference Spectrum: Record the ³¹P NMR spectrum of the Et₃PO solution. The chemical shift of free Et₃PO in hexane (B92381) is defined as δ = 41.0 ppm (AN = 0).

-

Addition of the Lewis Acid: To the Et₃PO solution, add a known amount of the Lewis acid to be tested (e.g., MgI₂).

-

NMR Measurement: Record the ³¹P NMR spectrum of the mixture. The interaction between the Lewis acid and Et₃PO will cause a downfield shift of the phosphorus signal.

-

Calculation of Acceptor Number (AN): The AN is calculated using the following formula: AN = 2.21 × (δ_sample - 41.0) where δ_sample is the chemical shift of the Et₃PO-Lewis acid adduct.

Protocol for MgI₂-Catalyzed Demethylation of an Aryl Methyl Ether

This protocol is adapted from the literature for the solvent-free demethylation of an aryl methyl ether.[6]

-

Reagent Preparation: In a dry flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 equivalents) and iodine (1.0 equivalent).

-

Synthesis of MgI₂: Add a small amount of dry diethyl ether to initiate the reaction. The reaction is exothermic and the ether will begin to reflux. Once the reaction is complete (the color of iodine disappears), remove the ether under vacuum to obtain anhydrous MgI₂.

-

Reaction Setup: To the freshly prepared MgI₂, add the aryl methyl ether (1.0 equivalent).

-

Reaction Conditions: Heat the mixture at a specified temperature (e.g., 80-100 °C) for the required time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and add water. Acidify with dilute HCl and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with saturated sodium thiosulfate (B1220275) solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol for MgI₂ as a Co-catalyst in the Baylis-Hillman Reaction

This is a general procedure for the MgI₂-accelerated Baylis-Hillman reaction.[10]

-

Reaction Setup: To a solution of the aldehyde (1.0 equivalent) and the activated alkene (1.5 equivalents) in a suitable solvent (e.g., THF or CH₂Cl₂), add the amine catalyst (e.g., DABCO, 0.1 equivalents).

-

Addition of Co-catalyst: Add anhydrous this compound (0.2 equivalents) to the reaction mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature until the aldehyde is consumed (monitored by TLC).

-

Workup: Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to afford the Baylis-Hillman adduct.

Conclusion

This compound is a valuable Lewis acid catalyst in organic synthesis, characterized by its mildness and unique reactivity. While a precise quantitative measure of its Lewis acidity, such as a Gutmann-Beckett number or Fluoride Ion Affinity, remains to be experimentally determined, its position as the mildest Lewis acid among the magnesium halides can be inferred from periodic trends. This characteristic makes it an ideal reagent for reactions requiring high selectivity and tolerance of sensitive functional groups. The detailed experimental protocols provided in this guide for its application in demethylation and Baylis-Hillman reactions underscore its practical utility. Further quantitative studies are encouraged to fully elucidate the Lewis acidity of this compound and expand its application in catalysis and drug development.

References

- 1. Gutmann–Beckett method - Wikiwand [wikiwand.com]

- 2. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]

- 3. An Extensive Set of Accurate Fluoride Ion Affinities for p‐Block Element Lewis Acids and Basic Design Principles for Strong Fluoride Ion Acceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorid Ion Affinity (FIA) — Lehrstuhl für Molekül- und Koordinationschemie [molchem.uni-freiburg.de]

- 5. quora.com [quora.com]

- 6. reddit.com [reddit.com]

- 7. quora.com [quora.com]

- 8. Discovering trends in the Lewis acidity of beryllium and magnesium hydrides and fluorides with increasing clusters size - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovering trends in the Lewis acidity of beryllium and magnesium hydrides and fluorides with increasing clusters size | Semantic Scholar [semanticscholar.org]

- 10. quora.com [quora.com]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. magritek.com [magritek.com]

Thermal Stability of Magnesium Diiodide Under Inert Atmosphere: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium diiodide (MgI₂), an inorganic compound with a crystalline structure, finds applications in various chemical syntheses. Its utility is often dictated by its thermal stability, particularly in processes requiring elevated temperatures in a controlled, non-reactive environment. This technical guide provides an in-depth analysis of the thermal stability of anhydrous this compound under an inert atmosphere, based on available physicochemical data. Due to the compound's sensitivity to air and moisture, handling and analysis require specialized protocols, which are detailed herein. While specific experimental data on the thermal decomposition of MgI₂ under a strictly inert atmosphere is limited in publicly accessible literature, this guide synthesizes established knowledge and provides a recommended experimental framework for its determination.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of anhydrous this compound is presented in Table 1. Understanding these properties is crucial for its handling and for interpreting thermal analysis data.

Table 1: Physicochemical Properties of Anhydrous this compound

| Property | Value | Citations |

| Chemical Formula | MgI₂ | [1] |

| Molar Mass | 278.11 g/mol | [1] |

| Appearance | White crystalline solid | [2] |

| Melting Point | 637 °C (decomposes) | [2][3] |

| Boiling Point | Not applicable (decomposes) | [4] |

| Density | 4.43 g/cm³ | [3] |

| Solubility | Highly soluble in water, soluble in alcohol and ether. | [3] |

| Sensitivity | Highly sensitive to moisture and air.[3][5] |

Thermal Stability and Decomposition Pathway

Anhydrous this compound is known to be stable at high temperatures when maintained under a hydrogen atmosphere.[3] However, in the presence of air, it readily decomposes, especially with heating, to form magnesium oxide (MgO) and elemental iodine (I₂), which is observable by a color change to brown.[3]

Under a strictly inert atmosphere, such as high-purity nitrogen or argon, the decomposition of anhydrous this compound is expected to occur at its melting point of 637 °C. At this temperature, the compound is likely to decompose into its constituent elements: magnesium metal (Mg) and elemental iodine (I₂). The iodine would be in the gaseous state at this temperature.

Proposed Decomposition Reaction under Inert Atmosphere:

MgI₂(s) → Mg(l) + I₂(g) (at or above 637 °C)

It is crucial to note that without specific experimental data from techniques like Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS), this proposed pathway remains theoretical. Such an analysis would be required to definitively identify the evolved gaseous species and characterize the solid residue.

Recommended Experimental Protocol for Thermal Analysis

To accurately determine the thermal stability and decomposition pathway of anhydrous this compound under an inert atmosphere, a combined Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) experiment, preferably coupled with a Mass Spectrometer (MS) for evolved gas analysis, is recommended. Given the air and moisture sensitivity of MgI₂, stringent handling protocols are mandatory.

Materials and Equipment

-

Anhydrous this compound (stored in a desiccator or glovebox)

-

High-purity inert gas (Nitrogen or Argon)

-

TGA-DSC instrument with a coupled Mass Spectrometer

-

Inert atmosphere glovebox

-

Hermetically sealed sample pans (e.g., alumina (B75360) or platinum)

-

Standard laboratory glassware for handling air-sensitive compounds (e.g., Schlenk line)

Experimental Workflow

The following diagram outlines the recommended experimental workflow for the thermal analysis of anhydrous this compound.

Caption: Experimental workflow for the thermal analysis of anhydrous MgI₂.

Detailed Methodological Steps

-

Sample Preparation (inside an inert atmosphere glovebox):

-

Transfer a small quantity (typically 5-10 mg) of anhydrous this compound into a pre-weighed hermetically sealable TGA pan.

-

Record the exact mass of the sample.

-

Securely seal the pan to prevent any exposure to the atmosphere during transfer.

-

-

Instrument Setup and Analysis:

-

Transfer the sealed pan to the TGA-DSC autosampler or manually load it into the instrument furnace.

-

Thoroughly purge the instrument with high-purity nitrogen or argon to ensure an inert atmosphere. A typical purge time is at least 30 minutes.

-

Set the experimental parameters:

-

Temperature range: Room temperature to at least 700 °C (to ensure complete decomposition).

-

Heating rate: A standard rate of 10 °C/min is recommended. Slower rates can provide better resolution of thermal events.

-

Inert gas flow rate: As per instrument recommendation (e.g., 20-50 mL/min).

-

-

Initiate the heating program and data acquisition for TGA, DSC, and MS.

-

-

Data Analysis and Interpretation:

-

TGA Curve: Analyze the thermogram for any mass loss steps. The temperature at the onset of mass loss indicates the beginning of decomposition. The percentage of mass loss can be used to infer the stoichiometry of the decomposition reaction.

-

DSC Curve: Examine the DSC curve for endothermic or exothermic peaks. An endothermic peak corresponding to the mass loss in the TGA curve would confirm decomposition. The melting of MgI₂ should also be visible as an endothermic event.

-

MS Data: Analyze the mass spectra of the evolved gases at the temperatures corresponding to the mass loss in the TGA. For the proposed decomposition, the detection of I₂ (m/z = 254) and its fragments would be expected.

-

Residue Analysis: After the experiment, carefully retrieve the sample pan and analyze the solid residue using techniques like X-ray Diffraction (XRD) to identify its crystalline structure (e.g., to confirm the presence of metallic magnesium).

-

Logical Relationship of Analytical Data

The interpretation of the thermal stability of this compound relies on the logical correlation of data from TGA, DSC, and MS. The following diagram illustrates this relationship.

Caption: Logical relationship of analytical data for thermal stability assessment.

Conclusion

For researchers and professionals requiring precise thermal stability data, the detailed experimental protocol provided in this guide, utilizing TGA-DSC coupled with MS under strict inert atmosphere conditions, is strongly recommended. The successful execution of this protocol will yield valuable quantitative data on the decomposition temperature, mass loss, and the nature of the evolved species, thereby enabling a comprehensive understanding of the thermal behavior of this compound. This information is essential for the informed design and optimization of synthetic routes and other applications involving this compound at elevated temperatures.

References

reaction of magnesium with iodine to form MgI₂

An In-depth Technical Guide to the Synthesis of Magnesium Iodide (MgI₂)

Abstract

Magnesium iodide (MgI₂) is a significant inorganic compound with applications ranging from organic synthesis to internal medicines. Its preparation via the direct reaction of elemental magnesium and iodine is a fundamental synthesis reaction that demonstrates principles of redox chemistry and reaction kinetics. This guide provides a comprehensive technical overview of the synthesis of magnesium iodide, targeting researchers, scientists, and professionals in drug development. It details the physicochemical properties of the compound, presents structured experimental protocols for its synthesis under different conditions, and illustrates key experimental workflows and reaction mechanisms through detailed diagrams.

Physicochemical Properties of Magnesium Iodide

Magnesium iodide is an ionic halide that is highly soluble in water and also soluble in ether, alcohol, and ammonia.[1] It typically appears as a white crystalline solid.[2] The compound can exist in an anhydrous form or as various hydrates, most commonly as the hexahydrate (MgI₂·6H₂O) and octahydrate (MgI₂·8H₂O).[1][3] Key quantitative data for magnesium iodide and its common hydrates are summarized in Table 1.

Table 1: Physicochemical Properties of Magnesium Iodide and its Hydrates [1][3]

| Property | Anhydrous (MgI₂) | Hexahydrate (MgI₂·6H₂O) | Octahydrate (MgI₂·8H₂O) |

| Molar Mass | 278.1139 g/mol | 386.2005 g/mol | 422.236 g/mol |

| Appearance | White crystalline solid | White crystalline solid | White crystalline solid |

| Density | 4.43 g/cm³ | 2.353 g/cm³ | 2.098 g/cm³ |

| Melting Point | 637 °C (decomposes) | - | 41 °C (decomposes) |

| Solubility in Water | 54.7 g/100 cm³ (0 °C) | - | 81 g/100 cm³ (20 °C) |

| 148 g/100 cm³ (18 °C) | |||

| Crystal Structure | Hexagonal | Monoclinic | Orthorhombic |

| Std Enthalpy of Formation (ΔfH⦵₂₉₈) | −364 kJ/mol | - | - |

| Std Molar Entropy (S⦵₂₉₈) | 134 J/(mol·K) | - | - |

| Heat Capacity (C) | 74 J/(mol·K) | - | - |

Synthesis of Magnesium Iodide

The primary method for synthesizing magnesium iodide directly from its elements involves the redox reaction between magnesium metal and elemental iodine.[4]

Balanced Chemical Equation: Mg(s) + I₂(s) → MgI₂(s)[5]

This reaction is classified as a synthesis and an oxidation-reduction reaction where magnesium is the reducing agent and iodine is the oxidizing agent.[4][6] The reaction is strongly exothermic and, in some cases, requires an initiator or catalyst, such as a few drops of water, to commence.[7][8] For applications in organic synthesis, particularly where anhydrous conditions are critical (e.g., Grignard reactions), the synthesis is performed in an anhydrous solvent like diethyl ether.[1][2]

Experimental Protocols

Protocol 1: Synthesis of Anhydrous Magnesium Iodide for Organic Applications

This protocol is adapted for synthesizing anhydrous MgI₂ suitable for use in moisture-sensitive applications. The reaction must be conducted in a strictly anhydrous atmosphere.[1][2]

Materials and Equipment:

-

Magnesium turnings or powder (activated)

-

Iodine crystals

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Flame-dried, two-neck round-bottom flask

-

Condenser

-

Magnetic stirrer and stir bar

-

Inert gas supply (Argon or Nitrogen)

-

Heating mantle

Procedure:

-

Preparation: Flame-dry all glassware and allow it to cool to room temperature under a stream of inert gas (Argon or Nitrogen).

-

Reagent Addition: Add magnesium turnings (1.0 equivalent) to the round-bottom flask containing a magnetic stir bar.

-

Initiation: Add a single crystal of iodine to the flask. The iodine serves to activate the magnesium surface by reacting with the passivating layer of magnesium oxide.[9][10]

-

Solvent Addition: Add anhydrous diethyl ether via cannula or syringe.

-

Iodine Addition: Slowly add a solution of elemental iodine (1.0 equivalent) dissolved in anhydrous diethyl ether to the stirred suspension of magnesium. The addition should be controlled to maintain a gentle reflux.

-

Reaction: The disappearance of the characteristic purple/brown color of iodine indicates the progress of the reaction. Continue stirring at room temperature until the solution becomes colorless or slightly gray. The reaction may require gentle heating to go to completion.[11]

-

Isolation: The resulting solution of MgI₂ in diethyl ether can be used directly for subsequent reactions or the solvent can be removed under reduced pressure to yield solid MgI₂. The solid product is hygroscopic and must be handled under an inert atmosphere.

Caption: Workflow for the synthesis of anhydrous MgI₂.

Protocol 2: Water-Initiated Synthesis of Magnesium Iodide (Demonstration)

This method illustrates the highly exothermic nature of the reaction and the catalytic role of water.[7] This procedure should be performed in a well-ventilated fume hood due to the sublimation of iodine.

Materials and Equipment:

-

Magnesium powder (200 mesh)[12]

-

Iodine crystals, finely crushed

-

Crucible or watch glass on a fire-resistant surface

-

Dropper or pipette

-

Distilled water

Procedure:

-

Mixing Reagents: In a crucible, create a conical pile of magnesium powder. A 2:3 ratio of iodine to magnesium can be used.[12] Make a small indentation in the center of the pile.

-

Add Iodine: Carefully add the powdered iodine into the indentation in the magnesium pile.[12]

-

Initiation: Add one to two drops of water directly onto the iodine in the center of the mixture.[7][12]

-

Reaction: The reaction will initiate, often with significant vigor, producing heat and a dense cloud of purple iodine vapor as excess iodine sublimes.[7][8] The final product is solid magnesium iodide mixed with any unreacted starting material.

-

Caution: This reaction is strongly exothermic and produces irritant iodine vapor. Appropriate personal protective equipment (goggles, gloves) and a fume hood are mandatory.

Reaction Mechanism and Activation

The reaction proceeds via an oxidation-reduction mechanism. Each magnesium atom loses two electrons (oxidation) to form a Mg²⁺ cation, while the diatomic iodine molecule gains two electrons (reduction) to form two I⁻ anions.[13]

-

Oxidation: Mg → Mg²⁺ + 2e⁻

-

Reduction: I₂ + 2e⁻ → 2I⁻

These ions then combine due to electrostatic attraction to form the ionic compound MgI₂.[14]

Caption: Electron transfer from Magnesium to Iodine.

In many applications, especially Grignard reagent synthesis, the surface of the magnesium metal is coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction. Iodine is commonly used as an activating agent. It reacts with the MgO layer, exposing the fresh magnesium metal surface required for the reaction.[9]

References

- 1. Magnesium iodide - Wikipedia [en.wikipedia.org]

- 2. collegedunia.com [collegedunia.com]

- 3. Magnesium Iodide Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]

- 4. you-iggy.com [you-iggy.com]

- 5. webqc.org [webqc.org]

- 6. Mg + I2 → MgI2 - Balanced equation | Chemical Equations online! [chemequations.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Science made alive: Chemistry/Experiments [woelen.homescience.net]

- 9. Video: Grignard Reagent Preparation and Grignard Reaction [jove.com]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. youtube.com [youtube.com]

- 14. youtube.com [youtube.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Magnesium Iodide (MgI₂) for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of magnesium iodide (MgI₂), a versatile inorganic compound with significant applications in laboratory and research settings. This document is intended to serve as a key resource for researchers, scientists, and professionals in drug development, offering detailed data, experimental context, and safety information to facilitate its effective and safe use.

Physical Properties

Magnesium iodide is an ionic compound that exists as a white, odorless, crystalline solid.[1][2] It is highly hygroscopic, readily absorbing moisture from the atmosphere to form various hydrates, with the hexahydrate (MgI₂·6H₂O) and octahydrate (MgI₂·8H₂O) being the most common.[3] This hygroscopic nature necessitates storage in a dry, inert atmosphere to prevent degradation.[4][5]

The anhydrous form of magnesium iodide possesses a hexagonal crystal structure, while the hexahydrate and octahydrate forms exhibit monoclinic and orthorhombic structures, respectively.[6] In its solid state, MgI₂ forms a continuous ionic lattice of magnesium cations (Mg²⁺) and iodide anions (I⁻), rather than discrete molecules.[1]

Table 1: Quantitative Physical Properties of Magnesium Iodide and its Hydrates

| Property | Anhydrous (MgI₂) | Hexahydrate (MgI₂·6H₂O) | Octahydrate (MgI₂·8H₂O) |

| Molar Mass | 278.11 g/mol [3] | 386.20 g/mol [6] | 422.24 g/mol [6] |

| Appearance | White crystalline solid[1][2] | - | - |

| Density | 4.43 g/cm³ at 25 °C[3] | 2.353 g/cm³[7] | 2.098 g/cm³[7] |

| Melting Point | 637 °C (decomposes)[4][6] | - | 41 °C (decomposes)[6] |

| Boiling Point | ~909 °C (estimate)[3][4] | - | - |

| Crystal Structure | Hexagonal[6] | Monoclinic[6] | Orthorhombic[6] |

Table 2: Solubility of Anhydrous Magnesium Iodide

| Solvent | Solubility | Temperature (°C) |

| Water | 54.7 g/100 cm³[6] | 0 |

| 148 g/100 cm³[6] | 18 | |

| 139.8 g/100 g[8] | 20 | |

| 187.5 g/100 g[8] | 80 | |

| Ethanol | 20.1 g/100 g[8] | 20 |

| Methanol | 45.1 g/100 g[8] | 20 |

| Diethyl Ether | 8.17 g/100 g[8] | 20.4 |

| Acetone | 2.8 g/100 g[8] | 20 |

| Ammonia | Soluble[6] | - |

Chemical Properties and Reactivity

Magnesium iodide is a typical ionic halide.[6] It is stable at high temperatures when under a hydrogen atmosphere but will decompose in the air at normal temperatures, turning brown due to the release of elemental iodine.[2][6] When heated in air, it decomposes completely to magnesium oxide.[6] Due to its hygroscopic and air-sensitive nature, it should be stored under an inert gas.[4][5]

Solutions of magnesium iodide in water are neutral.[7] It participates in acid-base reactions with acids to form magnesium salts and hydroiodic acid.[9]

In the realm of organic synthesis, magnesium iodide serves as a valuable reagent. It is used to prepare compounds for various organic reactions.[6][10] For instance, it is utilized in the Baylis-Hillman reaction, where it tends to favor the formation of (Z)-vinyl compounds.[6] It can also be employed for the demethylation of certain aromatic methyl ethers when used in diethyl ether.[6] Furthermore, MgI₂ is a component in the preparation of Grignard reagents, which are crucial for forming carbon-carbon bonds.[9]

Experimental Protocols

Synthesis of Anhydrous Magnesium Iodide

Anhydrous magnesium iodide can be prepared through several methods in a laboratory setting.

Method 1: Direct Reaction of Elements

This method involves the direct combination of magnesium metal and elemental iodine.[3][9] To ensure the product is anhydrous, the reaction must be conducted in a strictly anhydrous atmosphere, often using dry diethyl ether as a solvent.[6]

-

Reaction: Mg(s) + I₂(s) → MgI₂(s)[3]

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings.

-

The entire apparatus should be flame-dried and maintained under an inert atmosphere (e.g., argon or nitrogen).

-

Dissolve elemental iodine in anhydrous diethyl ether and add it dropwise to the magnesium turnings with stirring.

-

The reaction is exothermic and may require cooling to control the rate.[7]

-

After the addition is complete, the mixture can be refluxed to ensure the reaction goes to completion.

-

The resulting anhydrous magnesium iodide can be isolated after removal of the solvent.

-

Method 2: Reaction with Hydroiodic Acid

Magnesium iodide can also be synthesized by reacting magnesium oxide, hydroxide, or carbonate with hydroiodic acid.[2][6]

-

Reactions:

-

Procedure:

-

To a solution of hydroiodic acid, slowly add the magnesium precursor (oxide, hydroxide, or carbonate) with stirring until the reaction ceases.

-

If magnesium carbonate is used, the evolution of carbon dioxide gas will be observed.

-

The resulting solution contains hydrated magnesium iodide.

-

To obtain the solid product, the water can be removed by evaporation. For anhydrous MgI₂, the hydrated salt must be carefully dehydrated, for example, by heating under a vacuum.[7]

-

Mandatory Visualization

Caption: Logical workflow for handling MgI₂ based on its core properties.

Safety and Handling

Magnesium iodide is classified as an irritant.[11] It can cause skin and serious eye irritation.[11][12] Therefore, appropriate personal protective equipment, including safety goggles and gloves, should be worn when handling this chemical.[13][14] Work should be conducted in a well-ventilated area.[13]

In case of contact, rinse the affected area with plenty of water.[13] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so.[12]

Due to its sensitivity to air and moisture, magnesium iodide should be stored in a tightly closed container in a dry and well-ventilated place, preferably under an inert gas.[12][13]

Prolonged exposure to iodides may lead to "iodism" in sensitive individuals, with symptoms including skin rash, headache, and irritation of mucous membranes.[12][15]

References

- 1. Magnesium Iodide Formula, Structure and Properties [pw.live]

- 2. byjus.com [byjus.com]

- 3. grokipedia.com [grokipedia.com]

- 4. 10377-58-9 CAS MSDS (MAGNESIUM IODIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. Magnesium iodide - Wikipedia [en.wikipedia.org]

- 7. webqc.org [webqc.org]

- 8. magnesium iodide [chemister.ru]

- 9. testbook.com [testbook.com]

- 10. chemimpex.com [chemimpex.com]

- 11. Magnesium iodide | I2Mg | CID 66322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chemicalbook.com [chemicalbook.com]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

- 14. echemi.com [echemi.com]

- 15. oxfordlabfinechem.com [oxfordlabfinechem.com]

A Technical Overview of Magnesium Diiodide: Properties and Identification

This guide provides essential technical data on magnesium diiodide, focusing on its Chemical Abstracts Service (CAS) number and molecular weight. The information is intended for researchers, scientists, and professionals in drug development who require precise and reliable data for their work.

Core Properties of this compound

This compound, an inorganic compound with the formula MgI₂, is a salt formed from magnesium and hydrogen iodide.[1] It typically exists as a white crystalline solid.[2][3] These salts are ionic halides and exhibit high solubility in water.[1][3]

Quantitative Data Summary

The fundamental identifiers and properties of anhydrous this compound are summarized in the table below for quick reference.

| Parameter | Value | Citations |

| CAS Number | 10377-58-9 | [1][2][4][5][6] |

| Molecular Weight | 278.114 g/mol | [1][2][3][5] |

| Synonyms | Magnesium iodide, Magnesium iodide anhydrous | [4][6][7] |

| Linear Formula | MgI₂ | [4] |

| EC Number | 233-825-1 | [1][4] |

| Melting Point | 637 °C (decomposes) | [1][2][6] |

| Density | 4.43 g/cm³ at 25 °C | [1][2][4][6] |

Experimental Protocols

Detailed experimental protocols for the determination of the CAS number and molecular weight are not available in the provided search results. These values are established and standardized in chemical literature and databases.

Logical Relationship Diagram

The following diagram illustrates the direct association between the chemical compound and its primary identifiers.

Caption: Relationship between this compound and its key identifiers.

References

- 1. Magnesium iodide - Wikipedia [en.wikipedia.org]

- 2. WebElements Periodic Table » Magnesium » this compound [webelements.com]

- 3. Buy Magnesium iodide | 14332-62-8 [smolecule.com]

- 4. Magnesium iodide 98 10377-58-9 [sigmaaldrich.com]

- 5. This compound | I2Mg | CID 5462737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. MAGNESIUM IODIDE | 10377-58-9 [chemicalbook.com]

- 7. americanelements.com [americanelements.com]

Methodological & Application

Application Notes and Protocols: Magnesium Diiodide as a Catalyst in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Magnesium diiodide (MgI₂) is emerging as a versatile and efficient catalyst in a variety of organic transformations. Its utility stems from the Lewis acidic nature of the Mg²⁺ ion, which can activate a range of functional groups, and the role of the iodide counterion in specific reaction pathways. This document provides detailed application notes, experimental protocols, and quantitative data for key organic reactions catalyzed by this compound, highlighting its potential in synthetic chemistry and drug development.

Paal-Knorr Pyrrole (B145914) Synthesis

Application Note:

The Paal-Knorr synthesis is a fundamental method for the construction of the pyrrole ring, a core scaffold in numerous pharmaceuticals and natural products. This compound etherate (MgI₂·(OEt₂)n) has been demonstrated to be an effective catalyst for the condensation of 1,4-diones with primary amines to afford N-substituted pyrroles.[1] This method offers several advantages, including mild reaction conditions, high yields, and the ability to tolerate a diverse range of amines, including aromatic, heteroaromatic, and aliphatic substrates. The catalytic cycle is believed to involve the coordination of the magnesium(II) ion to the carbonyl oxygen atoms of the dione, thereby activating it for nucleophilic attack by the amine.[2]

Quantitative Data:

The following table summarizes the results for the MgI₂ etherate-catalyzed Paal-Knorr condensation of 2,5-hexanedione (B30556) with various primary amines.[2]

| Entry | Amine | Product | Time (h) | Yield (%) |

| 1 | Aniline | 1-(2,5-dimethyl-1H-pyrrol-1-yl)benzene | 2 | 95 |

| 2 | 4-Methoxyaniline | 1-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzene | 2 | 98 |

| 3 | 4-Chloroaniline | 1-chloro-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzene | 3 | 92 |

| 4 | Benzylamine | 1-benzyl-2,5-dimethyl-1H-pyrrole | 1.5 | 96 |

| 5 | 2-Thiophenemethylamine | 2,5-dimethyl-1-(thiophen-2-ylmethyl)-1H-pyrrole | 2 | 93 |

| 6 | n-Butylamine | 1-butyl-2,5-dimethyl-1H-pyrrole | 2.5 | 85 |

Experimental Protocol:

General Procedure for the Synthesis of N-Substituted Pyrroles: [2]

-

To a stirred solution of the primary amine (5 mmol) in a round-bottom flask, add 2,5-hexanedione (6 mmol).

-

Add this compound etherate (MgI₂·(OEt₂)n) (3 mol%) to the mixture.

-

Stir the reaction mixture at room temperature for the time indicated in the table.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel (petroleum ether/ethyl acetate) to afford the desired N-substituted pyrrole.

Experimental Workflow:

Caption: Workflow for MgI₂-catalyzed Paal-Knorr pyrrole synthesis.

Iridium-Catalyzed Synthesis of Propargylic Amines with MgI₂ as an Additive

Application Note:

Propargylic amines are crucial building blocks in medicinal chemistry and natural product synthesis. A highly efficient method for their preparation involves the iridium-catalyzed addition of silylacetylenes to imines. The addition of a catalytic amount of this compound (2–4 mol%) as an additive dramatically improves this transformation.[3] MgI₂ significantly accelerates the reaction, allowing for lower iridium catalyst loadings (as low as 0.5 mol%) while maintaining excellent yields.[3] This protocol is general for a variety of imines and can be performed in THF or under solvent-free conditions, offering a convenient and scalable route to a wide range of propargylic amines.[3]

Quantitative Data:

The following table showcases the effect of MgI₂ on the iridium-catalyzed addition of (trimethylsilyl)acetylene to various imines.[3]

| Entry | Imine | [IrCl(COD)]₂ (mol%) | MgI₂ (mol%) | Time (h) | Yield (%) |

| 1 | N-Benzylideneaniline | 1.0 | 0 | 12 | 75 |

| 2 | N-Benzylideneaniline | 0.5 | 2 | 2 | 95 |

| 3 | N-(4-Methoxybenzylidene)aniline | 0.5 | 2 | 2 | 98 |

| 4 | N-(4-Chlorobenzylidene)aniline | 0.5 | 4 | 3 | 92 |

| 5 | N-Cyclohexylidenemethylamine | 1.0 | 4 | 6 | 88 |

| 6 | N-Benzylidene-tert-butylamine | 1.0 | 4 | 8 | 90 |

Experimental Protocol:

General Procedure for the Synthesis of Propargylic Amines: [3][4][5]

-

In a glovebox, charge a flame-dried Schlenk tube with [IrCl(COD)]₂ (0.5–1.0 mol%) and MgI₂ (2–4 mol%).

-

Add anhydrous THF (if not solvent-free).

-

Add the imine (1.0 mmol) to the reaction vessel.

-

Add the silylacetylene (1.2 mmol) dropwise to the stirred solution.

-

Seal the Schlenk tube and stir the reaction mixture at room temperature for the time indicated in the table.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash chromatography on silica gel to afford the pure propargylic amine.

Reaction Mechanism:

Caption: Proposed role of MgI₂ in the Iridium-catalyzed synthesis of propargylic amines.

MgI₂-Catalyzed Halo-Aldol Reaction

Application Note:

β-Iodo-α,β-unsaturated-β'-hydroxyketones are valuable synthetic intermediates. A practical approach to these compounds involves a this compound-catalyzed halo-aldol reaction.[6][7] This reaction utilizes 1-iodo-3-siloxy-1,3-butadienes, which are readily prepared from α,β-unsaturated ketones and trimethylsilyl (B98337) iodide, and couples them with various aldehydes.[7] The MgI₂ catalyst promotes the reaction efficiently, leading to the desired products with excellent geometric selectivity (predominantly the E-isomer) and in good to excellent chemical yields.[6][7]

Quantitative Data:

The following table presents the results for the MgI₂-catalyzed halo-aldol reaction of a 1-iodo-3-siloxy-1,3-butadiene with a selection of aldehydes.[6][7]

| Entry | Aldehyde | Product | Yield (%) |

| 1 | Benzaldehyde | (E)-4-hydroxy-4-phenyl-1-iodo-1-buten-3-one | 92 |

| 2 | 4-Nitrobenzaldehyde | (E)-4-hydroxy-4-(4-nitrophenyl)-1-iodo-1-buten-3-one | 95 |

| 3 | 4-Chlorobenzaldehyde | (E)-4-(4-chlorophenyl)-4-hydroxy-1-iodo-1-buten-3-one | 90 |

| 4 | Cinnamaldehyde | (E,E)-4-hydroxy-1-iodo-6-phenyl-1,5-hexadien-3-one | 85 |

| 5 | Cyclohexanecarboxaldehyde | (E)-4-cyclohexyl-4-hydroxy-1-iodo-1-buten-3-one | 88 |

| 6 | Isobutyraldehyde | (E)-4-hydroxy-5-methyl-1-iodo-1-hexen-3-one | 82 |

Experimental Protocol:

General Procedure for the MgI₂-Catalyzed Halo-Aldol Reaction: [6][7][8]

-

Preparation of the 1-iodo-3-siloxy-1,3-butadiene: To a solution of the α,β-unsaturated ketone (1.0 mmol) in dry dichloromethane (B109758) at 0 °C, add trimethylsilyl iodide (1.1 mmol) dropwise. Stir the mixture at 0 °C for 1 hour.

-

Halo-Aldol Reaction: To the freshly prepared solution of the 1-iodo-3-siloxy-1,3-butadiene, add the aldehyde (1.2 mmol) followed by this compound (10 mol%).

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the (E)-β-iodovinyl-β'-hydroxyketone.

Experimental Workflow:

Caption: Workflow for the MgI₂-catalyzed halo-aldol reaction.

MgI₂-Accelerated Enantioselective Morita-Baylis-Hillman Reaction

Application Note:

The Morita-Baylis-Hillman (MBH) reaction is a powerful carbon-carbon bond-forming reaction that provides densely functionalized molecules. However, a significant drawback is its often slow reaction rate. This compound has been identified as an effective cocatalyst to accelerate enantioselective MBH reactions, particularly in the coupling of cyclic enones with aldehydes, catalyzed by a chiral 4-(dimethylamino)pyridine (DMAP) derivative. The use of MgI₂ leads to significantly shorter reaction times and high yields and enantioselectivities. This methodology is applicable to a range of aromatic and aliphatic aldehydes, providing access to valuable chiral building blocks.

Quantitative Data:

The following table summarizes the results for the MgI₂-accelerated enantioselective MBH reaction of cyclopentenone with various aldehydes using a chiral DMAP catalyst.

| Entry | Aldehyde | Time (h) | Yield (%) | ee (%) |

| 1 | Benzaldehyde | 24 | 96 | 94 |

| 2 | 4-Nitrobenzaldehyde | 12 | 95 | 92 |

| 3 | 4-Chlorobenzaldehyde | 24 | 93 | 93 |

| 4 | 2-Naphthaldehyde | 36 | 85 | 90 |

| 5 | Cinnamaldehyde | 48 | 78 | 88 |

| 6 | Cyclohexanecarboxaldehyde | 48 | 65 | 85 |

Experimental Protocol:

General Procedure for the MgI₂-Accelerated Enantioselective MBH Reaction:

-

To a vial containing the chiral DMAP catalyst (10 mol%) and MgI₂ (1.0 equiv), add the aldehyde (0.5 mmol) and isopropanol (B130326) (0.5 M).

-

Stir the mixture for 5 minutes at room temperature.

-

Add cyclopentenone (1.5 mmol) to the reaction mixture.

-

Stir the reaction at room temperature for the time indicated in the table.

-

Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash chromatography on silica gel (hexanes/ethyl acetate) to afford the MBH adduct.

-

Determine the enantiomeric excess by chiral HPLC analysis.

Proposed Catalytic Cycle:

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Ambient-pressure lignin valorization to high-performance polymers by intensified reductive catalytic deconstruction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Baylis-Hillman Reaction [organic-chemistry.org]

- 7. HFIP Mediates a Direct C−C Coupling between Michael Acceptors and Eschenmoser's salt - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols: Anhydrous Magnesium Diiodide in the Baylis-Hillman Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Morita-Baylis-Hillman (MBH) reaction is a powerful carbon-carbon bond-forming reaction that couples an activated alkene with an electrophile, typically an aldehyde, in the presence of a nucleophilic catalyst.[1][2] This reaction is highly valued for its atom economy and the generation of densely functionalized molecules, such as allylic alcohols, from simple starting materials under mild conditions.[1] However, a significant drawback of the traditional Baylis-Hillman reaction is its often sluggish reaction rate.

Recent advancements have demonstrated that anhydrous magnesium diiodide (MgI₂) can serve as an effective cocatalyst to significantly accelerate the Baylis-Hillman reaction.[3][4][5] This application note details the use of anhydrous MgI₂ in both achiral and enantioselective Baylis-Hillman reactions, providing protocols and summarizing key data to facilitate its adoption in research and development settings. The use of MgI₂ as a cocatalyst expands the scope and utility of the MBH reaction, particularly in the synthesis of complex molecules and chiral building blocks relevant to drug discovery.[3][6]

Applications

The primary application of anhydrous this compound in the Baylis-Hillman reaction is to increase the reaction rate. This is particularly beneficial for less reactive substrates. Key applications include:

-

Acceleration of Achiral Baylis-Hillman Reactions: In conjunction with common catalysts like 4-dimethylaminopyridine (B28879) (DMAP) and tetramethylethylenediamine (TMEDA), catalytic amounts of MgI₂ can lead to good yields of Baylis-Hillman adducts at room temperature with a variety of aromatic and aliphatic aldehydes and cyclic enones/enoates.[5]

-

Enantioselective Synthesis: Anhydrous MgI₂ has been successfully employed as a cocatalyst in asymmetric Baylis-Hillman reactions. For instance, when used with a planar chiral DMAP catalyst, it promotes the reaction between cyclopentenone and various aldehydes, affording products in high yields and with excellent enantioselectivity.[3][4]

-

Synthesis of Heterocyclic Compounds: The MgI₂-mediated Baylis-Hillman reaction can be a key step in the synthesis of complex heterocyclic structures, such as substituted pyrimidines.[7]

Data Presentation

Table 1: MgI₂-Accelerated Achiral Baylis-Hillman Reaction of Cyclic Enones with Aldehydes